molecular formula C18H16FNOS3 B2721266 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034564-57-1

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2721266
CAS RN: 2034564-57-1
M. Wt: 377.51
InChI Key: CDHHMHMUIOBWEB-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, also known as BFEA, is a novel compound that has gained significant attention in the field of scientific research. BFEA belongs to the class of thioacetamide compounds, which are known for their potential therapeutic applications. In recent years, BFEA has been extensively studied for its various biological and biochemical properties.

Scientific Research Applications

Material Science and Electronics

One significant area of application for this compound and its related derivatives is in the field of material science, particularly in the synthesis and characterization of conducting polymers. For instance, the synthesis and characterization of Thiophen-3-yl Acetic Acid 4-Pyrrol-1-yl Phenyl Ester and its conducting polymers highlight the potential of thiophene derivatives in creating materials with desirable electrical properties (Bingöl et al., 2005). Moreover, the electrochemical and spectroscopic characteristics of copolymers synthesized from 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene reveal the compound's relevance in improving the functionality of polymeric materials (Wei et al., 2006).

Pharmaceuticals and Biomedical Research

In the pharmaceutical and biomedical research domain, derivatives of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide have been investigated for their anticancer properties. The synthesis, structure, and molecular docking analysis of certain anticancer drugs demonstrate the utility of thiophene derivatives in targeting cancer cells (Sharma et al., 2018). Additionally, the design, synthesis, and pharmacological evaluation of glutaminase inhibitors based on thiadiazole derivatives point to the compound's role in cancer treatment strategies (Shukla et al., 2012).

Heterocyclic Chemistry and Synthesis

This compound's framework is pivotal in heterocyclic chemistry, where it contributes to the synthesis of new chemical entities. The palladium-catalyzed C-H homocoupling of thiophenes offers a method for constructing bithiophene structures, underlining the importance of thiophene derivatives in organic synthesis (Masui et al., 2004). Furthermore, the exploration of thiophene and its derivatives in the creation of novel pharmaceuticals and materials showcases the broad applicability of this compound in scientific research.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNOS3/c19-14-1-3-15(4-2-14)23-12-18(21)20-9-7-16-5-6-17(24-16)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHHMHMUIOBWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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